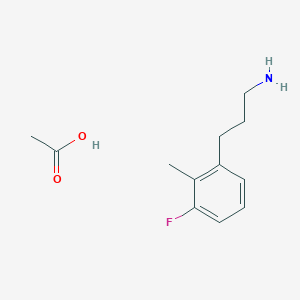

3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt

Description

3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt (CAS: 1261894-04-5) is a fluorinated arylalkylamine salt with the molecular formula C₁₂H₁₈FNO₂. Its structure comprises a propan-1-amine backbone substituted at the terminal carbon with a 3-fluoro-2-methylphenyl group, forming an acetic acid salt to enhance stability and solubility. The compound’s InChIKey (OIVLRRSFEAXXQO-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

IUPAC Name |

acetic acid;3-(3-fluoro-2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.C2H4O2/c1-8-9(5-3-7-12)4-2-6-10(8)11;1-2(3)4/h2,4,6H,3,5,7,12H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAQJNWZCOAPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CCCN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt typically involves several steps, including the introduction of the fluorine and methyl groups to the phenyl ring, followed by the attachment of the propan-1-amine chain. The final step involves the formation of the acetic acid salt. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

Fluorination: Introduction of the fluorine atom using reagents like fluorine gas or other fluorinating agents.

Methylation: Addition of the methyl group using methylating agents such as methyl iodide.

Amine Introduction: Attachment of the amine group through reductive amination or other suitable methods.

Salt Formation: Conversion to the acetic acid salt using acetic acid or its derivatives.

Chemical Reactions Analysis

3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or other nucleophiles.

Acid-Base Reactions: The acetic acid salt can participate in acid-base reactions, forming different salts or free amine and acetic acid.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to 3-(3-Fluoro-2-methylphenyl)propan-1-amine exhibit potential antidepressant properties. The fluorine substitution is known to enhance metabolic stability and bioavailability, which are crucial for therapeutic efficacy. In a study conducted on related compounds, it was found that the presence of fluorine atoms can significantly influence the pharmacokinetic profiles, leading to improved antidepressant effects .

2. Anticholinergic Effects

This compound may also serve as an anticholinergic agent. Anticholinergics are widely used to treat various conditions such as motion sickness, muscle spasms, and respiratory disorders. The structural characteristics of 3-(3-Fluoro-2-methylphenyl)propan-1-amine suggest it could function similarly to established anticholinergic drugs, providing a basis for further investigation into its efficacy and safety profiles in clinical settings .

Synthesis and Methodology

The synthesis of 3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt typically involves several steps:

- Starting Materials : The synthesis begins with commercially available precursors that contain the necessary functional groups.

- Fluorination : The introduction of the fluorine atom is achieved through electrophilic fluorination techniques, which enhance the compound's biological activity.

- Salt Formation : The final step involves reacting the amine with acetic acid to form the acetic acid salt, improving solubility and stability .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Aromatic vs. Aliphatic Substituents :

- The target compound’s 3-fluoro-2-methylphenyl group introduces steric hindrance and lipophilicity, contrasting with the azetidin-1-yl and nitro groups in , which enhance polarity and reactivity. The nitro group in may reduce bioavailability due to metabolic instability, whereas the fluorine in the target compound could improve metabolic resistance .

Oxalate salts (e.g., ) may offer higher crystallinity but lower solubility in aqueous media .

Functional Group Diversity :

- The triethoxysilyl group in enables covalent bonding to silica-based materials, a feature absent in the target compound. This distinction limits the target’s utility in materials science but may favor its use in small-molecule therapeutics .

Biological Activity

3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt is a compound that has gained attention for its potential biological activities and therapeutic applications. Its structure, characterized by a fluorine atom, a methyl group, and an amine group, suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

- Chemical Formula : CHFNO

- Molecular Weight : 225.26 g/mol

- CAS Number : 377083-85-7

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the fluorine atom enhances its binding affinity due to the electronegative nature of fluorine, which can influence the compound's pharmacodynamics and pharmacokinetics.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : It may inhibit or activate enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

Biological Activities

Research indicates several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that related compounds exhibit moderate to good antimicrobial activity against various strains of bacteria and fungi. For instance, similar alkaloid structures demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

Neurological Effects

The compound's structural similarities with established neuroactive agents suggest potential use in treating neuropsychiatric disorders. For example, compounds with similar fluorinated phenyl groups have shown enhanced potency in inhibiting serotonin uptake, which is critical for mood regulation .

Case Studies

- Dopamine Receptor Agonism : A study on related compounds indicated that modifications in the phenyl group can lead to selective agonism at dopamine receptors, particularly D3 receptors, which are implicated in reward pathways and neurodegenerative diseases .

- Anticancer Activity : Research has explored the synthesis of derivatives based on this compound for their potential anticancer properties, focusing on their ability to inhibit specific deubiquitinase enzymes involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves reductive amination of 3-(3-fluoro-2-methylphenyl)propanal followed by salt formation with acetic acid. Critical parameters include reaction temperature (20–25°C for amine stability), solvent choice (e.g., ethanol for solubility), and catalyst selection (e.g., sodium cyanoborohydride for selectivity). Computational reaction path searches using quantum chemical calculations can optimize intermediates and transition states, reducing trial-and-error experimentation . Reactor design principles, such as continuous-flow systems, may enhance scalability and reproducibility by controlling exothermic reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the amine backbone and acetic acid salt formation. NMR is critical for verifying fluorinated aromatic ring integrity .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities.

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight ([M+H] for the free amine and [M+Na] for the salt form).

Q. What protocols ensure the compound’s stability during storage and experimental use?

- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. For experimental use, prepare fresh solutions in degassed, anhydrous solvents (e.g., DMSO or acetonitrile). Monitor stability via periodic HPLC analysis under forced degradation conditions (e.g., 40°C/75% relative humidity for 4 weeks) to identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic properties and reactivity, such as amine protonation states or acetic acid dissociation. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to targets like G-protein-coupled receptors. Hybrid computational-experimental workflows iteratively refine models using experimental data (e.g., binding assays) .

Q. What strategies isolate and identify degradation products under forced conditions (e.g., oxidative stress)?

- Methodological Answer :

- Sample Preparation : Expose the compound to 3% hydrogen peroxide at 40°C for 24 hours.

- Separation : Use LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to resolve degradation products.

- Identification : Compare MS/MS fragmentation patterns with databases (e.g., NIST) and synthesize suspected degradants (e.g., oxidized amine derivatives) for confirmation .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Data Triangulation : Replicate in vitro assays (e.g., receptor binding) under physiological pH and temperature to mimic in vivo conditions.

- Pharmacokinetic Studies : Use radiolabeled (e.g., ) compound to track absorption, distribution, and metabolism in animal models.

- Controlled Variables : Account for species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and protein binding effects. Comparative methodologies, as outlined in political science research, can systematically identify confounding variables (e.g., dosage, formulation) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Controlled Experiments : Measure solubility in buffered solutions (pH 4–8) and organic solvents (e.g., DMSO, ethanol) using nephelometry or UV-Vis spectroscopy.

- Structural Analysis : Investigate salt dissociation dynamics via NMR in DO to assess ionization states. Cross-reference with computational solubility predictions (e.g., COSMO-RS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.